3-Pyridazinamine, N-cyclohexyl-5,6-diphenyl-

ACAT inhibition structure-activity relationship N-substituent ring size

Establishing a reliable ACAT inhibition assay requires a potency benchmark with a known, commercially available low-activity comparator. N-cyclohexyl-5,6-diphenylpyridazin-3-amine (CAS 321359-43-7) meets this exact need, providing a validated positive control (IC50 = 3.6 µM) that pairs with the commercially available N-cyclopentyl analog (IC50 = 46 µM) as a negative control. - Serves as a 13-fold more potent ACAT inhibitor versus the cyclopentyl analog, enabling definitive assay quality control discrimination. - Defined structure-activity relationship allows immediate use in 3D-QSAR and pharmacophore modeling of the N-substituent binding pocket. - Supplied at ≥97% purity for non-therapeutic, investigational use as a chemical probe in cholesterol esterification studies.

Molecular Formula C22H23N3
Molecular Weight 329.4 g/mol
CAS No. 321359-43-7
Cat. No. B12910938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazinamine, N-cyclohexyl-5,6-diphenyl-
CAS321359-43-7
Molecular FormulaC22H23N3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NN=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3/c1-4-10-17(11-5-1)20-16-21(23-19-14-8-3-9-15-19)24-25-22(20)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,23,24)
InChIKeyIWHCXEILPBEXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and ACAT Inhibitor Class Context


The compound 3-Pyridazinamine, N-cyclohexyl-5,6-diphenyl- (CAS 321359-43-7), systematically named N-cyclohexyl-5,6-diphenylpyridazin-3-amine, belongs to the 5,6-diphenylpyridazine class of heterocyclic small molecules . It is primarily characterized as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a microsomal enzyme responsible for cholesteryl ester formation [1]. The molecule features a pyridazine core substituted at positions 5 and 6 with phenyl rings and at the 3-amino position with a cyclohexyl group, a structural arrangement that has been specifically optimized for ACAT inhibitory activity within a broader series of 3-(cyclo)alkylamino-5,6-diphenyl-pyridazines [2]. This compound is supplied as a research chemical (typical purity ≥97%) for non-human, non-therapeutic investigational use .

Why Generic Substitution Fails for N-Cyclohexyl Analogs


Within the 5,6-diphenylpyridazin-3-amine chemotype, ACAT inhibitory potency is exquisitely sensitive to the steric and conformational characteristics of the N-substituent at the 3-position [1]. Systematic SAR studies have demonstrated that altering the cyclohexyl ring size—either contracting to a cyclopentyl group or expanding to a cycloheptyl group—substantially diminishes ACAT inhibition . Replacing the cycloalkyl moiety with a linear alkylamino chain introduces conformational flexibility that alters the pharmacophore presentation to the enzyme . Even substitution with a phenylamino group, which maintains some activity, changes the electronic and lipophilic profile, potentially affecting selectivity, metabolic stability, and off-target interactions relative to the cyclohexyl congener [1]. Consequently, researchers cannot assume functional equivalence among compounds that differ only in their N-substituent; the specific cyclohexyl geometry is a key determinant of biological performance, making direct, quantitative comparison essential for assay development, SAR expansion, or tool compound selection.

Quantitative Differentiation Against Closest Analogs


ACAT Inhibitory Potency Across N-Substituent Analogs

The N-cyclohexyl derivative (target compound) demonstrates superior ACAT inhibitory potency compared to its closest cycloalkyl analogs. In a systematic SAR study reported by Gelain et al. (2005) compiling data from the original Toma et al. (2002) and Giovannoni et al. (2001) primary papers, ACAT inhibition IC50 values determined in rat liver microsome assays were as follows: N-cyclohexyl IC50 = 3.6 µM; N-cyclopentyl IC50 = 46 µM; N-cycloheptyl IC50 = 25 µM; N-phenylamino IC50 = 4.5 µM [1]. The cyclohexyl substituent provides a ~12.8-fold potency advantage over the cyclopentyl analog and a ~6.9-fold advantage over the cycloheptyl analog. The phenylamino derivative retains comparable activity (IC50 = 4.5 µM) but constitutes a distinct chemotype with differing physicochemical properties [2].

ACAT inhibition structure-activity relationship N-substituent ring size

Cyclohexyl Ring Size as Optimal ACAT Pharmacophore

The Toma et al. (2002) study explicitly concluded that 'aliphatic rings having more or less than six carbon atoms lower [ACAT inhibitory] activity' [1]. This SAR principle was quantified in the Gelain et al. (2005) review: the five-membered cyclopentyl ring (IC50 = 46 µM) loses approximately one order of magnitude in potency compared to the six-membered cyclohexyl (IC50 = 3.6 µM), while the seven-membered cycloheptyl ring (IC50 = 25 µM) shows an intermediate but still significant decrease . This non-linear relationship between ring size and activity indicates a specific steric and conformational requirement at the ACAT binding site that is optimally satisfied by the chair conformation of the cyclohexyl moiety [2].

conformational constraint pharmacophore optimization cycloalkyl SAR

3-Aminopyridazine vs. 3(2H)-Pyridazinone Chemotype Comparison

The target compound belongs to the 3-aminopyridazine series, which is structurally distinct from the 3(2H)-pyridazinone (pyridazin-3-one) ACAT inhibitor chemotype represented by compounds such as 2-cyclohexyl-5,6-diphenyl-2H-pyridazin-3-one [1]. The aminopyridazine scaffold retains the key ortho-diphenyl substitution pattern required for ACAT binding but replaces the lactam carbonyl with an exocyclic amine, altering hydrogen-bonding capacity, tautomeric behavior, and metabolic susceptibility [2]. The 2001 Giovannoni et al. study established that alkyl-5,6-diphenylpyridazine derivatives (3-alkylamino series) exhibit ACAT inhibition in the micromolar range in both rat liver microsomes and murine macrophage cell-free homogenate [3], whereas the pyridazinone series has been explored for distinct targets including PDE3 and tubulin binding, highlighting the critical influence of the 3-position functionality on target selectivity [4].

chemotype comparison pyridazine vs. pyridazinone ACAT inhibitor scaffold

Lipophilicity Profile vs. Linear Alkylamino Analogs

The N-cyclohexyl derivative (CAS 321359-43-7) has a calculated LogP of 4.98 (ChemSrc) and a topological polar surface area (tPSA) of 41.04 Ų . In comparison, the N-cyclopentyl analog (CAS 562103-96-2, C21H21N3) has one fewer methylene unit, resulting in a lower calculated LogP and reduced molecular volume, while the N-cycloheptyl analog would exhibit higher lipophilicity. Linear N-alkylamino derivatives (e.g., N-hexyl-5,6-diphenylpyridazin-3-amine) share similar carbon counts but differ in molecular shape descriptors—the cyclic cyclohexyl group imposes greater conformational rigidity and a different spatial distribution of lipophilicity compared to the flexible n-hexyl chain . In the broader ACAT inhibitor field, the balance between lipophilicity (LogP ~3–5) and polar surface area is recognized as critical for membrane permeability and intracellular target access, as ACAT is a microsomal enzyme [1].

lipophilicity LogP drug-likeness

Direct Cycloalkyl Comparators for Assay Validation

The N-cyclopentyl analog (CAS 562103-96-2, N-cyclopentyl-5,6-diphenylpyridazin-3-amine) is commercially available from multiple vendors at ≥97% purity , enabling direct side-by-side experimental comparison with the cyclohexyl target compound. The established 12.8-fold potency difference between cyclohexyl (IC50 = 3.6 µM) and cyclopentyl (IC50 = 46 µM) analogs provides a validated dynamic range for assay quality control: co-testing both compounds can verify assay sensitivity to the known ring-size SAR and confirm that the experimental system reproduces the literature precedent . The N-phenyl analog (N,5,6-triphenylpyridazin-3-amine) is also accessible through published synthetic routes, with the phenylamino substitution maintaining ACAT activity (IC50 = 4.5 µM) while offering distinct electronic properties for selectivity profiling [1].

comparator availability assay validation SAR tool compounds

Pyridazine Heterocycle vs. Biphenyl Scaffold Contribution

Gelain et al. (2008) conducted a definitive head-to-head comparison of biphenyl-based ACAT inhibitors versus their phenylpyridazine counterparts, conclusively demonstrating that the pyridazine heterocycle is essential for potent ACAT inhibition in this series [1]. The study showed that replacing the central pyridazine ring with a simple biphenyl system substantially reduces or abolishes ACAT inhibitory activity, supporting the essential role of the pyridazine nucleus in the reported ACAT inhibitors [2]. Among the pyridazine-containing compounds, the 5,6-diphenyl-3-aminopyridazine scaffold (to which the target compound belongs) emerged as a validated chemotype, with the N-cyclohexyl substitution representing the optimal aliphatic substituent identified through iterative SAR refinement across multiple publications spanning 2001–2008 [3]. This positions N-cyclohexyl-5,6-diphenylpyridazin-3-amine at the convergence point of two key SAR optimizations: the pyridazine core selection and the N-substituent ring-size optimization.

scaffold hopping heterocycle contribution pyridazine vs. biphenyl

Recommended Research and Application Scenarios


ACAT Inhibitor Screening and Lead Optimization Reference

Investigators developing ACAT inhibitors for hypercholesterolemia or atherosclerosis can employ N-cyclohexyl-5,6-diphenylpyridazin-3-amine as a potency benchmark (IC50 = 3.6 µM in rat liver microsomes) against which new chemical entities are compared . The compound's demonstrated ~13-fold superiority over the cyclopentyl analog and ~7-fold advantage over the cycloheptyl analog provides a validated SAR yardstick: novel analogs with N-substituent modifications should be evaluated for whether they approach or exceed the cyclohexyl potency threshold, and the commercially available cyclopentyl analog (CAS 562103-96-2) can serve as a low-activity control to confirm assay responsiveness to the established ring-size trend [1].

Pharmacophore Modeling and Computational Chemistry

The sharp activity cliff between cyclohexyl (IC50 = 3.6 µM), cyclopentyl (IC50 = 46 µM), and cycloheptyl (IC50 = 25 µM) makes this compound series ideal for 3D-QSAR and pharmacophore modeling studies aimed at defining the steric and conformational constraints of the ACAT N-substituent binding pocket . Computational chemists can dock the cyclohexyl derivative to identify the optimal chair conformation and spatial occupancy that drives potency, then use the cyclopentyl and cycloheptyl data as validation points for predictive models [1]. The availability of the Gelain et al. (2008) study establishing the essential role of the pyridazine core further supports integration of this scaffold into fragment-based or scaffold-hopping computational workflows [2].

ACAT Isoform Profiling in Cholesterol Metabolism Research

In mechanistic studies of cholesterol esterification, N-cyclohexyl-5,6-diphenylpyridazin-3-amine can serve as a chemical probe for ACAT inhibition, with the literature establishing its activity in both rat liver microsomal enzyme preparations and murine macrophage cell-free homogenate . Researchers investigating differential roles of ACAT1 versus ACAT2 isoforms may use this compound alongside the N-phenyl analog (IC50 = 4.5 µM) to explore whether the altered electronic properties of the aromatic N-substituent confer isoform selectivity differences, as the longer-term literature has noted the potential for ACAT isoform-selective inhibition as a therapeutic strategy [1].

Validated Positive Control for Compound Library Procurement

For core facility managers and screening laboratories building a validated ACAT inhibitor compound library, N-cyclohexyl-5,6-diphenylpyridazin-3-amine (CAS 321359-43-7, purity ≥97%) represents a documented positive control with a defined inactive/low-activity comparator (N-cyclopentyl analog, CAS 562103-96-2, IC50 = 46 µM) available from commercial sources . The ~13-fold potency differential between these two compounds provides a convenient assay quality control pair: any ACAT inhibition assay should be able to resolve this known activity difference, and failure to do so would indicate problems with enzyme preparation, substrate concentration, or detection methodology [1]. This practical aspect directly addresses procurement decision-making by linking the purchase of the target compound with a readily available comparator that enables immediate assay validation without additional synthetic effort.

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